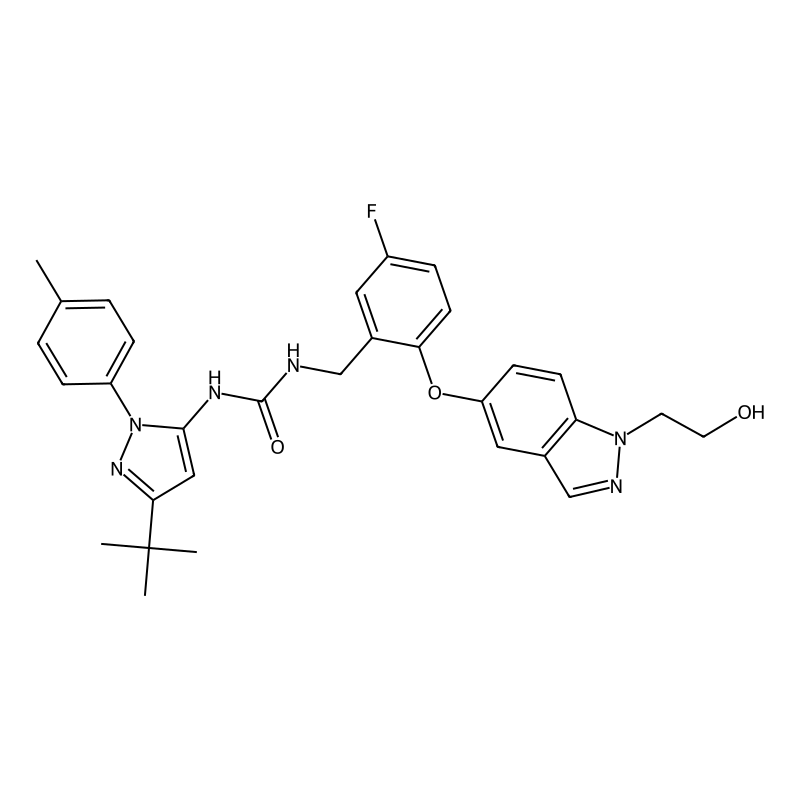

Pexmetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Signaling Pathways

Pexmetinib acts as a type II kinase inhibitor, binding both Tie2 and p38 MAPK in their "DFG-out" inactive conformations [1]. Its dual inhibition produces concerted antineoplastic, anti-inflammatory, and antiangiogenic effects [1].

The diagram below illustrates the core signaling pathways targeted by this compound and its consequent biological effects.

This compound mechanism of action This diagram illustrates the dual inhibition of Tie2 and p38 MAPK by this compound, disrupting key pathways in leukemia progression and bone marrow suppression.

Quantitative Biochemical and Cellular Activity

This compound is a potent inhibitor at both biochemical and cellular levels. The tables below summarize key quantitative data.

Table 1: Biochemical and In Vitro Potency of this compound [2]

| Assay System | Target / Readout | IC₅₀ Value | Experimental Conditions |

|---|---|---|---|

| HEK-293 cell line | p38 MAPK inhibition | 4 nM | Cellular assay |

| HEK-293 cell line | Tie2 inhibition | 18 nM | Cellular assay |

| HeLa cells | phospho-HSP27 inhibition | 2 nM | HSP27 is a downstream p38 effector |

| Human PBMCs | LPS-Induced TNFα | 4.5 nM | Isolated cells |

| Human Whole Blood | LPS-Induced TNFα | 313 nM | Accounts for protein binding |

Table 2: Efficacy in Preclinical Disease Models [3] [4] [5]

| Disease Model | Experimental System | Key Efficacy Findings | Proposed Mechanism |

|---|---|---|---|

| MDS/AML | Primary human patient samples | Inhibited leukemic proliferation; stimulated hematopoiesis | Tie2 + p38 MAPK dual inhibition |

| TKI-resistant CML | Ba/F3 cells expressing BCR::ABL1-T315I | Selective cytotoxicity; inhibited autophosphorylation | Inhibition of mutant ABL1 kinase |

| TKI-resistant CML | KCL22-DasR xenograft in mice | Profoundly impaired tumor growth in vivo | Inhibition of BCR::ABL1[T315I] |

| Breast Cancer Bone Metastasis | Mouse model of breast cancer-induced osteolysis | Suppressed osteoclast formation and bone resorption | Inhibition of p38/STAT3/NFATc1 axis |

Detailed Experimental Protocols

To facilitate research replication and development, here are detailed methodologies for key experiments cited.

Cell Viability and Proliferation Assay (MTS/MTS)

This protocol is used to determine the cytotoxic effects of this compound on cell lines.

- Cell Lines: KG1 and CMK AML cell lines, Ba/F3 cells expressing BCR::ABL1 mutants [3] [4].

- Procedure:

- Seed cells in 96-well plates.

- Incubate with a range of this compound doses (e.g., from 1 nM to 10 µM) for a specified period (e.g., 48-72 hours).

- Add MTS or Cell Titer Blue reagent and incubate for several hours.

- Measure absorbance or fluorescence using a microplate reader (e.g., Fluostar Omega) [3].

- Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. Selectivity index can be determined as the ratio of IC₅₀ in parental cells vs. target cells [4].

Clonogenic Assay (Methylcellulose Colony Formation)

This assay evaluates the effect of this compound on the clonogenic potential of primary hematopoietic and leukemic cells.

- Cells: Primary mononuclear cells from patient bone marrow or peripheral blood [3] [4].

- Procedure:

- Isolate CD34+ cells or mononuclear cells.

- Mix cells with methylcellulose-based medium (e.g., Stem Cell Technologies H4435) containing this compound or vehicle control.

- Plate the mixture in 35mm dishes and incubate for 14-17 days in a humidified incubator at 37°C and 5% CO₂ [3].

- Count colonies (CFU-GEMM, BFU-E, CFU-GM) under an inverted microscope.

- Downstream Analysis: Cells from colonies can be extracted for flow cytometric analysis using antibodies against CD34, CD45, CD14, CD11b, etc., to assess differentiation [3].

Western Blot Analysis of Target Inhibition

This method validates direct target engagement and inhibition of downstream signaling pathways.

- Cell Preparation:

- Treatment & Lysis: Treat cells with this compound for ~2 hours. Lyse cells in RIPA buffer [3].

- Detection:

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with primary antibodies: phospho-Tie2, phospho-p38, phospho-HSP27.

- Use infrared (IR)-labeled secondary antibodies (e.g., Alexa Fluor 680, IR800).

- Detect and quantify signal using a LICOR Odyssey system or similar.

- Normalize to a loading control like GAPDH [3].

Clinical Formulation and Pharmacokinetics

Early clinical development used a neat powder-in-capsule (PIC) formulation, which exhibited high pharmacokinetic variability and significant pill burden [6]. This led to development of improved formulations:

- Liquid-Filled Capsule (LFC): Contains micronized HCl salt suspended in a mixture of Vitamin E TPGS and Labrafac Lipophile. This formulation shows approximately 4-fold greater bioavailability than the PIC and is unaffected by food [6].

- Liquid Oral Suspension (LOS): Micronized HCl salt suspended in SyrSpend SF and water. It shows about 2-fold greater bioavailability than PIC, with exposure increased by 34% when administered with food [6].

The LFC formulation is favorable for clinical development due to its higher exposure and lack of food effect [6].

Future Research and Development Directions

- Overcoming Kinase Inhibitor Resistance: this compound's unique binding mode to the active (DFG-in) conformation of ABL1 makes it effective against the recalcitrant T315I gatekeeper mutant and others (G250E, Y253F, E255K/V) [4]. This positions it as a candidate for repurposing in TKI-resistant CML.

- Targeting the Bone Marrow Microenvironment: The dual inhibition of Tie2 and p38 addresses both the malignant cell and its supportive, inflammatory niche, a strategy relevant for MDS, AML, and cancer metastases [3] [5].

- Combination Therapy: Preclinical data shows additive effects when combined with agents like thalidomide in xenograft models, suggesting potential for future combination regimens [2].

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK ... [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing this compound as an inhibitor of TKI-resistant BCR [nature.com]

- 5. This compound suppresses osteoclast formation and breast ... [sciencedirect.com]

- 6. An exploratory, randomized, parallel-group, open-label ... [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism and Primary Targets

Pexmetinib is an orally bioavailable, small-molecule dual inhibitor of the Tie-2 receptor tyrosine kinase and p38 MAPK (mitogen-activated protein kinase), two pathways implicated in the pathogenesis of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [1] [2].

The following diagram illustrates the core signaling pathways targeted by this compound and their roles in MDS/AML pathophysiology.

Quantitative Efficacy and Selectivity Profile

This compound demonstrates potent inhibition at the molecular and cellular levels. The table below summarizes key quantitative data from preclinical studies.

| Model/Assay | Target/Effect | Result (IC₅₀) | Context & Citation |

|---|---|---|---|

| Biochemical Assay | Tie-2 kinase | 1 nM | [1] |

| p38 MAPK kinase | 4 nM | [1] [3] | |

| Cellular Assay (HEK-Tie2) | Phospho-Tie-2 | 16 nM | [3] |

| Phospho-p38 | 1 nM | [3] | |

| Primary MDS Specimens | Leukemic proliferation | IC₅₀ ~100-500 nM | Varies by sample; inhibition observed [1] |

| Hematopoiesis (stimulation) | Increased colony formation | Reversal of cytokine-mediated suppression [1] | |

| Selectivity (Other Kinases) | ABL1 | 4 nM | [2] |

| Src-family kinases (LYN, HCK) | ~26 nM | [2] |

Detailed Experimental Protocols

The key findings on this compound's efficacy are supported by standard preclinical experimental workflows. The diagram below outlines the general workflow for these critical experiments.

- Cell Viability Assays [1]: Primary MDS/AML cells or cell lines were incubated with a dose range of this compound. Viability was assessed using a fluorescence-based method (Cell Titer Blue reagent) after a defined period, and IC₅₀ values were calculated.

- Clonogenic (Colony-Forming) Assays [1]: Primary patient bone marrow cells were plated in methylcellulose medium with this compound or vehicle control. After 14-17 days in culture, the number and types of hematopoietic colonies (e.g., granulocyte, macrophage, erythroid) were counted to assess the compound's effect on normal and malignant progenitor function.

- Target Inhibition Validation [1]: Engineered HEK-293 cells with a constitutively active Tie-2 receptor or Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Angiopoietin-1 were treated with this compound. Inhibition of target phosphorylation (pTie-2, p-p38) and downstream effectors (pHsp27, pAkt) was confirmed via Western blot analysis.

Emerging Research: Repurposing for Resistant Leukemia

A significant recent development has identified a new potential use for this compound. A 2024 study published in Leukemia reported that this compound acts as an effective inhibitor of TKI-resistant BCR::ABL1, including the challenging T315I "gatekeeper" mutant in Chronic Myeloid Leukemia (CML) [4].

- Mechanism: Docking studies suggest this compound uniquely binds the active (DFG-in) conformation of ABL1, bypassing the steric hindrance caused by the T315I mutation [4].

- In Vivo Efficacy: In a xenograft mouse model using T315I-mutated CML cells, this compound treatment "profoundly impaired tumor growth," whereas tumors were resistant to dasatinib [4].

- Clinical Relevance: The study demonstrated that this compound inhibited colony formation in primary bone marrow cells from T315I-mutated, drug-resistant CML patients without affecting Ph-negative cells, highlighting its potential therapeutic window [4].

Key Takeaways for Researchers

- Dual-Action Rationale: this compound's unique value proposition is its simultaneous targeting of the Tie-2-driven leukemic stem cell niche and the p38 MAPK-mediated inflammatory microenvironment, addressing two key pathogenic drivers in MDS/AML [1].

- Potent and Selective: It exhibits low nanomolar potency against its primary targets and a selectivity profile that may offer advantages, though off-target effects on kinases like ABL1 are now being explored for repurposing [2] [4].

- Functional Rescue: Beyond simple cytotoxicity, a critical finding is its ability to stimulate hematopoiesis in primary MDS specimens, suggesting a potential to reverse the dysfunctional marrow environment [1].

- Repurposing Potential: The 2024 findings on its activity against BCR::ABL1 mutants position this compound as a promising candidate for treating TKI-resistant CML and Ph+ ALL, warranting further clinical investigation [4].

References

- 1. : a novel dual inhibitor of Tie-2 and p38 MAPK with... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. | ARRY-614 | p38 MAPK/Tie-2 Inhibitor | TargetMol this compound [targetmol.com]

- 4. Repurposing this compound as an inhibitor of TKI-resistant BCR... [nature.com]

Structural Binding Mode of Pexmetinib

Pexmetinib functions as a type I inhibitor, binding to the active (DFG-in) conformation of the ABL1 kinase domain. This is different from type II inhibitors like imatinib, which target the inactive (DFG-out) state [1].

The diagram below illustrates the key molecular interactions between this compound and the ABL1T315I mutant:

Key molecular interactions of this compound with ABL1[T315I] mutant [1].

This binding network allows this compound to maintain affinity despite the T315I mutation, which introduces a steric clash that disrupts binding of most ATP-competitive inhibitors [1].

Quantitative Inhibitory Profile

The following tables summarize the potency of this compound against various BCR-ABL1 mutants from cellular and biochemical assays.

Table 1: Cellular activity (IC₅₀) in Ba/F3 models [1]

| Cell Line / BCR-ABL1 Variant | This compound IC₅₀ (nM) | Therapeutic Index* |

|---|---|---|

| Ba/F3T315I | 292 | 14 |

| Ba/F3Y253F | 362 | 11 |

| Ba/F3Y253H | 2099 | 7 |

| Ba/F3E255K/V | 212-386 | 11-19 |

| Ba/F3G250E | 211 | 19 |

| Ba/F3WT | 194 | 21 |

Therapeutic Index = IC₅₀ (parental Ba/F3 + IL-3) / IC₅₀ (BCR-ABL1-driven Ba/F3); a measure of selective cytotoxicity.

Table 2: Biochemical activity (Kd) and comparative cellular IC₅₀ [1]

| Compound | ABL1WT Kd (nM) | ABL1T315I Kd (nM) | KCL22-DasRT315I IC₅₀ (nM) |

|---|---|---|---|

| This compound | 48 | 75 | ~500 |

| Ponatinib | 0.5 | 0.7 | ~10 |

| Imatinib | 181 | >10,000 | >10,000 |

| Dasatinib | 0.6 | >10,000 | >10,000 |

Key Experimental Methodologies

The data supporting this compound's efficacy comes from robust preclinical studies.

Table 3: Core experimental protocols [1]

| Method | Description | Key Outcome |

|---|---|---|

| Cell-based Screening | Screening of 627 compounds using Ba/F3T315I vs. parental Ba/F3 cells. MTS viability assays. | Identified this compound from a kinase-focused library for selective cytotoxicity. |

| Dose-Response Analysis | Generated IC₅₀ curves for selected compounds against parental and mutant Ba/F3 cells. | Quantified potency and selectivity (Therapeutic Index) for various mutants. |

| Biochemical Assays | Measured binding affinity (Kd) against purified recombinant ABL1WT and ABL1T315I enzymes. | Confirmed direct binding with minimal potency loss against T315I mutant. |

| Immunoblotting | Analyzed BCR-ABL1 autophosphorylation in T315I-mutant KCL22 cell lines after drug treatment. | Showed inhibition of phospho-BCR-ABL1 by this compound, unlike dasatinib/bosutinib. |

| Xenograft Model | In vivo efficacy test using immunodeficient mice injected with KCL22-DasRT315I cells. | Demonstrated profound impairment of tumor growth by this compound. |

| Patients' Sample Assay | Colony formation assay from bone marrow cells of Ph+ CML patients (WT & T315I). | Showed dose-dependent inhibition of colony formation without affecting Ph- cells. |

The overall workflow from screening to in vivo validation is summarized below:

Experimental workflow for identifying this compound [1].

Significance and Future Directions

This compound represents a novel therapeutic opportunity for CML patients with multi-TKI resistance, particularly those harboring the T315I mutation. Its type I binding mode and activity against a spectrum of common resistance mutants position it as a viable candidate for clinical repurposing [1].

Future work should focus on:

- Combination Therapies: Exploring synergy with allosteric inhibitors like asciminib, which could suppress the emergence of resistant clones [1] [2].

- Resistance Monitoring: The significant resistance conferred by the Y253H mutation suggests this position is a critical point of contact; monitoring for this mutation during treatment will be essential [1].

References

Mechanism of Action and Quantitative Profiling

Pexmetinib acts as a dual inhibitor, simultaneously targeting two key pathways. The table below summarizes its primary mechanisms and measured inhibitory activity.

| Target | Role in Disease | Inhibitory Activity (IC₅₀) |

|---|

| Tie-2 Receptor [1] [2] | Receptor tyrosine kinase for Angiopoietin-1; promotes hematopoietic stem cell quiescence, self-renewal, and supports a pathogenic inflammatory milieu in bone marrow [1]. | 18 nM (enzyme) [3] 16 nM (cellular p-Tie-2) [1] | | p38 MAPK [1] [4] | Pro-inflammatory serine-threonine kinase; overactivation in MDS/AML contributes to cytokine-mediated suppression of normal hematopoiesis [1]. | 4 nM (enzyme) [3] 1 nM (cellular p-p38) [1] | | BCR::ABL1 [5] | Off-target activity; inhibits both wild-type and therapy-resistant mutants (T315I) in Chronic Myeloid Leukemia (CML) [5]. | Comparable activity on ABL1WT and ABL1T315I enzymes [5] |

Preclinical Therapeutic Applications

Research has demonstrated the potential of this compound in several cancer types, as summarized below.

| Disease Model | Key Findings & Proposed Mechanism | Supporting Evidence |

|---|

| Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML) | Inhibits leukemic proliferation, restores normal hematopoiesis in primary specimens by reversing cytokine-mediated suppression [1]. | In vitro: Dose-dependent inhibition of leukemic cell lines and primary samples. Ex vivo: Stimulated hematopoiesis in primary MDS bone marrow specimens [1]. | | Chronic Myeloid Leukemia (CML) | Effective against TKI-resistant BCR::ABL1 mutants (T315I, E255K/V); induces tumor regression in xenograft models [5]. | In vitro: Cytotoxicity in Ba/F3T315I and patient-derived CML cells. In vivo: Impaired tumor growth in KCL22-DasR xenograft mouse model [5]. | | Breast Cancer Bone Metastasis | Suppresses osteoclast formation, inhibits breast cancer cell migration/invasion, attenuates tumor-induced osteolysis [4]. | In vitro: Inhibited RANKL-induced osteoclastogenesis; suppressed p38/STAT3 signaling and MMPs in cancer cells. In vivo: Reduced breast cancer-associated osteolytic lesions in mouse model [4]. |

Detailed Experimental Protocols

Key methodologies from preclinical studies provide a foundation for researchers to evaluate and build upon this work.

Cell Viability and Proliferation Assays [1] [5]

- Principle: Measure metabolic activity as a proxy for cell viability and proliferation after drug treatment.

- Protocol:

- Cell Culture: Plate leukemic cell lines (e.g., KG1, CMK) or primary patient samples in multi-well plates.

- Compound Treatment: Treat cells with a dose range of this compound (e.g., 0 - 10 µM) dissolved in DMSO, including vehicle controls.

- Incubation: Incubate for a predetermined period (e.g., 48-72 hours).

- Viability Measurement: Add a reagent like Cell Titer Blue (Promega) to each well.

- Detection: Incubate for 1-4 hours and measure fluorescence using a microplate reader.

- Analysis: Calculate IC₅₀ values by plotting compound concentration against the percentage of viable cells relative to the control.

Analysis of Signaling Pathway Inhibition [1] [4]

- Principle: Use Western blotting to detect changes in phosphorylation of direct and downstream targets.

- Protocol:

- Cell Stimulation: Use engineered cells (e.g., HEK-Tie2 induced with doxycycline) or cancer cell lines (e.g., MDA-MB-231). Pre-stimulate with ligands like Angiopoietin-1 (for Tie-2) or anisomycin (for p38) if required [1].

- Compound Treatment: Treat cells with this compound for a set time (e.g., 2 hours).

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

- Antibody Probing: Incubate membrane with primary antibodies against:

- Phospho-targets: p-Tie2, p-p38, p-STAT3.

- Total proteins: Total Tie2, p38, STAT3, or GAPDH as loading controls.

- Detection: Use infrared (IR)-labeled secondary antibodies and scan with a system like LICOR Odyssey.

- Quantification: Normalize phospho-signal intensities to loading controls to determine inhibition levels.

In Vivo Xenograft Models [4] [5]

- Principle: Evaluate the anti-tumor efficacy and toxicity of this compound in a live animal model.

- Protocol:

- Animal Model: Use immunodeficient mice (e.g., nu/nu NCr).

- Tumor Inoculation: Subcutaneously inject drug-resistant human cancer cells (e.g., KCL22-DasR for CML [5] or MDA-MB-231 for breast cancer [4]) near the flank.

- Dosing: Once tumors are established, administer this compound via intraperitoneal injection (e.g., 10 mg/kg every 3 days [4]) or oral gavage. Include a vehicle control group.

- Monitoring: Regularly measure tumor volumes and monitor animal body weight.

- Endpoint Analysis: After the study period, harvest tumors and analyze them. This can include measuring tumor weight and volume, and performing immunohistochemistry or Western blotting on tumor lysates to confirm target inhibition (e.g., reduced p-STAT3 [4]).

Clinical Status and Development

This compound remains an investigational drug and has not yet received regulatory approval for any indication [2]. Its development status is as follows:

- Previous Clinical Trials: It has been evaluated in Phase I clinical trials for Myelodysplastic Syndrome and was listed as "Completed" [2].

- Ongoing Clinical Trials: An active but not recruiting clinical trial (NCT04074968) is investigating this compound in combination with either nivolumab or ipilimumab for treating various solid tumors, including melanoma, non-small cell lung cancer, and renal cell carcinoma [2].

Important Considerations and Future Directions

- Adverse Effects: A comprehensive clinical safety profile for this compound is not fully established in the search results. Note that safety data for pexidartinib (a different CSF1R inhibitor) cannot be extrapolated to this compound.

- Future Research: Promising future directions include its repurposing for TKI-resistant CML [5] and its potential application in modulating the tumor microenvironment to treat bone metastases [4].

References

- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. | ARRY-614 | p38 MAPK/Tie-2 Inhibitor | TargetMol this compound [targetmol.com]

- 4. This compound suppresses osteoclast formation and breast ... [sciencedirect.com]

- 5. Repurposing this compound as an inhibitor of TKI-resistant BCR [nature.com]

Application Note: Pexmetinib in a CML Xenograft Model

The following application note summarizes a study investigating the efficacy of pexmetinib against Tyrosine Kinase Inhibitor (TKI)-resistant Chronic Myeloid Leukemia (CML) [1].

- Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of CML tumors that carry the treatment-resistant T315I mutation in the BCR::ABL1 gene [1].

- Model System: Immunodeficient mice were subcutaneously inoculated with KCL22-DasR cells, a human CML cell line selected for dasatinib resistance that carries the BCR::ABL1T315I mutation [1].

- Treatment: Mice bearing the KCL22-DasR xenografts were treated with this compound. For comparison, one group was treated with dasatinib, to which the tumors are known to be resistant [1].

- Key Finding: While tumors continued to grow in mice treated with dasatinib, this compound treatment profoundly impaired tumor growth, demonstrating its efficacy against this highly resistant form of CML in vivo [1].

The quantitative data from this experiment is summarized in the table below.

| Parameter | Description |

|---|---|

| Cancer Type | TKI-resistant Chronic Myeloid Leukemia (CML) [1] |

| Cell Line | KCL22-DasR (a dasatinib-resistant line harboring the BCR::ABL1 T315I mutation) [1] |

| Animal Model | Immunodeficient mice [1] |

| In Vivo Result | Profound impairment of tumor growth; dasatinib was ineffective, as expected [1] |

| Supporting In Vitro Data | Inhibition of BCR::ABL1 autophosphorylation and cell growth in T315I mutant CML cell lines [1] |

| Primary Cell Validation | Dose-dependent inhibition of colony formation in bone marrow cells from T315I-mutated CML patients [1] |

Proposed Mechanism of Action

The study suggests that this compound's ability to inhibit resistant BCR::ABL1 mutants, including T315I, stems from its unique binding mode. Unlike many conventional TKIs, it appears to bind the active (DFG-in) conformation of the ABL1 kinase, forming multiple hydrogen bonds and pi-stacking interactions that bypass the steric clash caused by the T315I mutation [1]. The following diagram illustrates this proposed mechanism and the experimental workflow.

Information Limitations and Further Research

The search results indicate that this compound has been investigated primarily in hematological cancers. Beyond the described CML model [1], earlier research established it as a dual inhibitor of Tie2 and p38 MAPK, showing efficacy in preclinical models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [2] [3]. However, the available sources do not provide detailed, step-by-step protocols for the in vivo xenograft experiment.

To proceed with replicating or designing such a study, I suggest you:

- Consult methodology-focused resources for standard procedures for subcutaneous xenograft models in immunodeficient mice.

- Directly contact the corresponding author of the source paper for additional experimental details.

- Search specialized protocols for drug formulation, dosing regimens, and tumor measurement techniques commonly used in leukemia xenograft models.

References

Pexmetinib (ARRY-614) Application Notes

Pexmetinib is an orally bioavailable, dual-purpose small-molecule inhibitor. Its primary characterized targets are the p38 MAPK (mitogen-activated protein kinase) and Tie-2 (an angiopoietin-1 receptor tyrosine kinase), with IC₅₀ values of 4 nM and 18 nM, respectively [1]. More recently, it has been identified as a potent inhibitor of drug-resistant BCR::ABL1 mutants, including the challenging T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) [2].

Its proposed mechanisms of action include:

- In MDS/AML: Suppressing malignant cell proliferation and reversing the inflammatory cytokine-mediated suppression of normal hematopoiesis in the bone marrow microenvironment [3].

- In TKI-Resistant CML: Directly inhibiting the kinase activity of BCR::ABL1 mutants, inducing cytotoxicity in addicted cell lines, and reducing tumor growth in vivo [2].

- In Breast Cancer Bone Metastasis: Inhibiting osteoclast formation and cancer-induced osteolysis by suppressing the p38/STAT3 signaling pathway [4].

Quantitative Dose-Response Data Summary

The tables below consolidate key quantitative data from various studies.

Table 1: Cellular and Biochemical IC₅₀ Values of this compound

| Assay / Target | Cell Line / System | IC₅₀ Value | Citation / Context |

|---|---|---|---|

| p38 MAPK (p-HSP27) | HeLa cells | 2 nM | [1] |

| Tie-2 Phosphorylation | HEK-293 cells | 18 nM | [1] |

| TNFα Inhibition | Human PBMCs | 4.5 nM | LPS-induced [1] |

| TNFα Inhibition | Human Whole Blood | 313 nM | LPS-induced; reflects protein binding [1] |

| ABL1WT Enzyme | Recombinant protein | 144 nM | Biochemical assay [2] |

| ABL1T315I Enzyme | Recombinant protein | 168 nM | Biochemical assay [2] |

Table 2: Anti-Proliferative Activity in Hematologic Malignancy Models

| Cell Line / Model | Description / Mutation | IC₅₀ / Activity | Citation |

|---|---|---|---|

| Ba/F3T315I | Murine pro-B cell line expressing BCR::ABL1-T315I | ~500 nM (Cell viability assay) | [2] |

| KCL22-DasR | Human CML cell line, dasatinib-resistant (T315I) | Sub-micromolar (Growth inhibition) | [2] |

| KCL22-BosR | Human CML cell line, bosutinib-resistant (T315I) | Sub-micromolar (Growth inhibition) | [2] |

| Primary CML Cells | Patient-derived, T315I mutant | Dose-dependent inhibition of colony formation | [2] |

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the literature.

Protocol 1: Cell Viability and Proliferation Assay (MTS)

This protocol is used to determine the cytotoxicity and anti-proliferative effects of this compound on cell lines [2].

- Cell Preparation: Seed cells (e.g., Ba/F3, KCL22) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.

- Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 1 nM to 10 µM). Include a negative control (vehicle, e.g., DMSO) and a positive control for cell death.

- Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

- Viability Measurement: Add MTS reagent (e.g., Cell Titer Blue) directly to each well and incubate for 1-4 hours. Metabolically active cells will convert MTS into a colored formazan product.

- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value (concentration that inhibits cell viability by 50%).

Protocol 2: TNFα Inhibition Assay in Human Whole Blood

This protocol measures the inhibition of p38 MAPK signaling in a physiologically relevant system with high protein binding [3] [1].

- Blood Collection: Collect fresh human whole blood into heparinized tubes.

- Pre-treatment: Pre-incubate the whole blood with a concentration series of this compound for 1 hour at 37°C.

- Stimulation: Stimulate the production of TNFα by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.

- Incubation: Continue incubation for 16 hours at 37°C.

- Sample Collection: Centrifuge the blood to obtain cell-free plasma or supernatant.

- Cytokine Quantification: Determine the concentration of TNFα in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

- Analysis: Calculate the percentage of TNFα inhibition and determine the IC₅₀ value.

Protocol 3: Colony Formation Assay (CFU) with Primary Patient Cells

This protocol assesses the effect of this compound on the clonogenic potential of primary hematopoietic cells from patients [2] [3].

- Sample Source: Obtain bone marrow mononuclear cells from CML patients (with wild-type or mutant BCR::ABL1) or from MDS/AML patients.

- Culture Setup: Plate the cells in semisolid methylcellulose-based medium, which supports the growth of progenitor cells into colonies. Supplement the medium with necessary cytokines.

- Drug Treatment: Incorporate this compound into the medium at desired concentrations. Include controls with vehicle and/or other TKIs (e.g., imatinib, dasatinib).

- Incubation: Culture the dishes for 14-17 days in a humidified incubator at 37°C with 5% CO₂.

- Enumeration: Count the number of colonies (e.g., CFU-GEMM, BFU-E, CFU-GM) under an inverted microscope after the incubation period.

- Analysis: Report the results as the number of colonies per number of cells plated or as a percentage of colony formation relative to the vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the primary mechanism of this compound and a generalized workflow for the dose-response assays.

Diagram 1: this compound acts as a dual inhibitor, blocking pro-inflammatory signaling via p38 MAPK and disrupting leukemic cell survival pathways mediated by Tie-2 [3] [1].

Diagram 2: A generalized workflow for a cell viability-based dose-response assay, illustrating the key steps from cell seeding to IC₅₀ calculation [2] [1].

Conclusion

This compound is a multifaceted investigational drug with potent activity against p38 MAPK and Tie-2. Its recently discovered ability to inhibit TKI-resistant BCR::ABL1 mutants expands its potential therapeutic relevance. The protocols and data provided here offer a foundation for researchers to explore its efficacy in various disease models. Future work should focus on further clinical development and understanding its full profile in patients.

References

- 1. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Repurposing this compound as an inhibitor of TKI-resistant BCR [nature.com]

- 3. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses osteoclast formation and breast ... [pubmed.ncbi.nlm.nih.gov]

Pexmetinib Activity in Colony Formation Assays

The following table summarizes key findings from studies investigating pexmetinib's effect on colony formation in primary patient samples and cell lines.

| Cell Type / Patient Sample | Experimental Context | This compound Effect on Colony Formation | Key Implication | Source |

|---|---|---|---|---|

| Primary MDS specimens | Ex vivo culture in methylcellulose | Stimulation of normal hematopoiesis | Reversed myelosuppressive bone marrow environment | [1] |

| Primary CML patient (Ph+) | Colony formation in methylcellulose | Dose-dependent inhibition | Effective against native BCR::ABL1 | [2] |

| Primary CML patients (T315I mutant) | Colony formation in methylcellulose | Dose-dependent inhibition; imatinib/dasatinib ineffective | Overcame resistance from gatekeeper mutation | [2] |

| KCL22-DasR & KCL22-BosR CML cells | In vitro cell growth inhibition (MTS assay) | Inhibition of cell growth; reduced BCR::ABL1 autophosphorylation | Effective in T315I-mutant cell line models | [2] |

Detailed Protocol: Colony Formation Assay with Primary Cells

This protocol is adapted from methods used to test this compound on primary human specimens from patients with MDS and AML [1].

Materials Required

- Primary Cells: Bone marrow mononuclear cells from consenting patients (e.g., MDS, AML, or CML samples).

- Compound: this compound (ARRY-614), dissolved in DMSO to create a stock solution (e.g., 100 mM). Store at -20°C.

- Culture Medium: Semisolid methylcellulose medium enriched for hematopoietic progenitors (e.g., Stem Cell Technologies H4435).

- Equipment: 35 mm culture dishes, humidified CO2 incubator (37°C, 5% CO2).

Procedure

- Sample Preparation: Isolate primary CD34+ stem/progenitor cells from bone marrow specimens using standard density gradient centrifugation and immunomagnetic selection.

- Drug Preparation: Prepare working concentrations of this compound by diluting the DMSO stock in culture medium. Include a vehicle control (0.1% DMSO).

- Plating: Seed the primary cells in the methylcellulose medium. Add this compound at the desired concentrations (e.g., 0.5 µM, 1 µM). Mix thoroughly to ensure an even distribution of cells and compound.

- Culture: Plate the cell-medium mixture in duplicate or triplicate 35 mm dishes. Incubate for 14-17 days.

- Analysis: Score colonies (e.g., CFU-GEMM, BFU-E, CFU-GM) after the incubation period based on standard morphological criteria. For downstream analysis, cells can be harvested from the medium for flow cytometry using antibodies against CD34, CD45, CD14, CD11b, and Glycophorin A to assess differentiation [1].

Mechanism of Action and Experimental Workflow

The efficacy of this compound in these assays stems from its dual mechanism of action, and the experimental workflow can be visualized as follows.

Diagram 1: this compound's Molecular Mechanism and Experimental Workflow

This diagram illustrates how this compound simultaneously inhibits pro-survival pathways in malignant cells while alleviating suppression of healthy hematopoietic stem cells, ultimately leading to the observed outcomes in colony formation assays [1] [2].

Key Considerations for Researchers

- Context of Use: The colony formation assay is particularly relevant for investigating diseases like MDS and AML, where the bone marrow microenvironment and inflammatory signaling play a key role [1].

- Beyond Hematology: While the protocol above focuses on blood disorders, this compound also inhibits breast cancer cell migration and invasion in vitro by suppressing p38-mediated STAT3 activation and MMPs expression, suggesting potential applications in oncology research beyond hematologic malignancies [3].

- Drug Repurposing: Recent evidence identifies this compound as an effective inhibitor of drug-resistant BCR::ABL1 mutants (including T315I) in Chronic Myeloid Leukemia (CML), highlighting its repurposing potential [2].

References

pexmetinib biochemical kinase assays

Introduction to Pexmetinib

This compound (ARRY-614) is a small molecule ATP-competitive inhibitor initially developed for its anti-inflammatory and anti-angiogenic potential in treating myelodysplastic syndromes (MDS) [1]. Its primary characterized mechanism is the dual inhibition of the angiopoietin-1 receptor Tie-2 and the pro-inflammatory p38 MAPK kinase [1] [2].

- Relevance in Drug-Resistant Leukemia: A 2024 study identified this compound as a potent inhibitor of BCR::ABL1, the oncogenic driver of Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML) [3]. Crucially, it maintains efficacy against several mutant forms that confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs), most notably the recalcitrant T315I "gatekeeper" mutation [3].

- Proposed Binding Mode: Docking studies suggest this compound acts as a type I inhibitor, binding to the active (DFG-in) conformation of ABL1. It forms key hydrogen bonds with the hinge region (Met318) and the salt bridge (Lys271), and its aromatic rings engage in pi-stacking with Tyr253. This binding network helps explain its ability to overcome steric hindrance caused by the T315I mutation [3].

The diagram below illustrates the primary molecular targets of this compound and the key downstream signaling pathways it affects.

Diagram 1: Simplified Signaling Pathways of this compound Inhibition. This compound directly inhibits Tie-2, p38 MAPK, and BCR::ABL1. This action disrupts downstream pro-survival, pro-inflammatory, and bone-metastatic pathways. Based on [3] [1] [4].

Quantitative Profiling of this compound Activity

The potency of this compound has been quantified across various assay systems, from purified enzymes to primary patient samples. The tables below summarize key quantitative data.

Table 1: Biochemical Inhibitory Concentration (IC₅₀) of this compound [1] [2]

| Target / Assay System | IC₅₀ Value | Notes / Context |

|---|---|---|

| p38 MAPK (in HEK-293 cells) | 4 nM | Measured via inhibition of phospho-p38 or phospho-HSP27. |

| Tie-2 (in HEK-293 cells) | 18 nM | Measured via inhibition of phospho-Tie2. |

| LPS-Induced TNFα (in human PBMCs) | 4.5 nM | Isolated Peripheral Blood Mononuclear Cells. |

| LPS-Induced TNFα (in human Whole Blood) | 313 nM | Higher IC₅₀ attributed to significant plasma protein binding. |

Table 2: Cellular Efficacy in Hematologic Malignancy Models [3]

| Cell Line / Model | Context / Mutation | Key Finding (IC₅₀ or Outcome) |

|---|---|---|

| Ba/F3T315I | Isogenic CML model with ABL1-T315I mutation | Selective cytotoxicity; high therapeutic index >10. |

| KCL22-DasR / KCL22-BosR | Human CML lines with T315I mutation | Inhibited cell growth and BCR::ABL1 autophosphorylation. |

| Primary Patient Samples (Ph+ CML, T315I mutant) | Ex vivo colony formation assay | Dose-dependent inhibition of colony formation without affecting Ph- cells. |

| Mouse Xenograft (KCL22-DasR) | In vivo efficacy model | Profound impairment of tumor growth. |

Table 3: Activity Against BCR::ABL1 Mutants in Ba/F3 Models [3]

| BCR::ABL1 Variant | Sensitivity to this compound | Notes |

|---|---|---|

| Wild-Type (WT) | Sensitive | Comparable activity to bosutinib and nilotinib. |

| T315I | Sensitive | Minimal loss of potency; comparable to ponatinib. |

| Y253F | Sensitive | Partial reduction in sensitivity. |

| Y253H | Resistant | ~10-fold higher resistance (IC₅₀ = 2099 nM). |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Biochemical Kinase Assay (Adapted from Transcreener)

This universal assay detects ADP formation to measure kinase activity [5].

- Principle: A competitive immunoassay using an antibody and fluorescent tracer specific to ADP. Kinase activity produces ADP, which displaces the tracer, causing a measurable change in fluorescence (e.g., TR-FRET, FP) [5].

- Workflow:

- Reaction Setup: In a low-volume 384-well plate, combine:

- Kinase Buffer: 1x

- ATP: At the KM concentration for the target kinase (e.g., 10-100 µM).

- Substrate: A suitable peptide or protein substrate.

- Kinase: Purified recombinant kinase (e.g., ABL1, p38 MAPK).

- Test Compound: this compound in a serial dilution (e.g., from 10 µM). Include DMSO-only controls.

- Incubation: Allow the kinase reaction to proceed for 1-2 hours at room temperature.

- Detection: Stop the reaction by adding the detection mix containing the ADP-specific antibody and fluorescent tracer.

- Readout: Incubate for 1 hour and measure the signal using a plate reader configured for TR-FRET or FP.

- Analysis: Plot signal vs. log(concentration) of this compound to calculate IC₅₀ values.

- Reaction Setup: In a low-volume 384-well plate, combine:

Diagram 2: Biochemical kinase assay workflow for evaluating this compound inhibition. The universal ADP-detection method can be applied to various kinases [5].

Protocol 2: Cell Viability Assay (MTS) in Ba/F3 Models

This protocol is used to determine the selective cytotoxicity of this compound in engineered cell lines [3].

- Principle: The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, providing a measure of cell viability.

- Cell Lines:

- Experimental: Ba/F3 cells engineered to express BCR::ABL1 oncogenes (WT or mutant, e.g., T315I). These cells are cytokine-independent.

- Control: Parental Ba/F3 cells maintained with Interleukin-3 (IL-3). This controls for off-target toxicity.

- Procedure:

- Seed Cells: Plate Ba/F3T315I and parental Ba/F3 + IL-3 in 96-well plates.

- Treat: Add this compound in a dose-response series (e.g., 0.1 nM - 10 µM). Include a reference TKI (e.g., ponatinib) and a DMSO vehicle control.

- Incubate: Culture cells for 48-72 hours.

- Develop: Add MTS reagent and incubate for 1-4 hours.

- Measure: Record the absorbance at 490 nm.

- Calculate: Normalize data to DMSO controls (100% viability) and calculate % viability and IC₅₀. The Selectivity Index is the ratio of IC₅₀ (Parental Ba/F3) to IC₅₀ (Ba/F3Mutant) [3].

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol assesses the anti-tumor activity of this compound in vivo [3].

- Animal Model: Immunodeficient mice (e.g., nu/nu NCr) subcutaneously inoculated with drug-resistant human CML cells (e.g., KCL22-DasR, which carries the T315I mutation) [3].

- Dosing Formulation: Prepare a homogeneous suspension of this compound at 5 mg/mL in 0.5% w/v Carboxymethyl cellulose (CMC-Na) [2]. Alternative: a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% distilled water [2].

- Dosing Regimen:

- Endpoint Measurements:

- Monitor and record tumor volumes and body weights 2-3 times per week.

- At the end of the study, compare final tumor weights and volumes across groups. Statistical significance is typically determined by a t-test.

Discussion and Research Applications

The data positions this compound as a promising multi-targeted agent for repurposing. Its ability to inhibit p38 MAPK and Tie-2 suggests utility in modulating the inflammatory bone marrow microenvironment to improve hematopoiesis in MDS [1]. Furthermore, its efficacy against T315I-mutant BCR::ABL1 offers a potential therapeutic option for CML patients with limited treatment choices, possibly as an alternative to ponatinib to avoid cardiovascular adverse events [3].

Research Applications:

- Investigating TKI Resistance: A key tool for studying the biology of gatekeeper and compound-binding site mutations in BCR::ABL1 [3].

- Bone Metastasis Research: Given its inhibition of p38/STAT3 signaling and downstream suppression of MMPs and osteoclastogenesis, this compound is relevant for studying breast cancer bone metastasis [4].

- Combination Therapy: Its dual mechanism supports exploring combinations with other TKIs or chemotherapeutic agents to overcome or prevent resistance.

Critical Consideration: The emergence of resistance with the Y253H mutation underscores the importance of monitoring for this specific mutation during treatment with this compound and suggests a potential limitation for its monotherapy use [3].

References

- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Repurposing this compound as an inhibitor of TKI-resistant BCR... [nature.com]

- 4. This compound suppresses osteoclast formation and breast ... [sciencedirect.com]

- 5. How Does a Biochemical Work? - BellBrook Labs Kinase Assay [bellbrooklabs.com]

Comprehensive Research Protocol: Evaluating Pexmetinib's Effects on Osteoclast Formation and Breast Cancer-Induced Osteolysis

Introduction to Pexmetinib and Its Relevance to Bone Metastasis Research

Bone metastasis represents a serious clinical complication in advanced breast cancer, affecting approximately 70% of patients with late-stage disease. This metastatic process leads to osteolytic lesions that cause severe bone pain, pathological fractures, and hypercalcemia, significantly diminishing patient quality of life. The underlying pathology involves a vicious cycle wherein breast cancer cells stimulate excessive osteoclast activation, leading to bone destruction that in turn releases growth factors that further promote tumor growth. [1] [2] [3]

This compound (also known as AS703569) is a novel, potent inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) that has previously undergone Phase I clinical evaluation for myelodysplastic syndrome. Recent investigations have revealed its promising potential for treating breast cancer-induced osteolysis through dual inhibition of osteoclast differentiation and breast cancer progression. The drug operates through a sophisticated molecular mechanism that disrupts key signaling pathways in both osteoclast precursors and cancer cells, making it a compelling candidate for addressing the complex pathophysiology of bone metastases. [1] [2] [4]

This application note provides a comprehensive experimental framework for evaluating this compound's effects on osteoclast formation and function, along with its anti-tumor activities against breast cancer cells. The protocols detailed herein have been validated in both in vitro and in vivo models and are designed to facilitate standardized investigation of this compound across research settings.

Mechanism of Action: this compound in Osteoclastogenesis and Cancer Progression

This compound exerts its therapeutic effects through coordinated inhibition of p38 MAPK signaling in both osteoclast precursors and breast cancer cells. The molecular pathway can be visualized as follows:

Figure 1: Molecular mechanism of this compound action in inhibiting osteoclast differentiation and breast cancer invasion. This compound targets p38 MAPK signaling in both pathways, reducing osteoclast formation and cancer progression.

As illustrated in Figure 1, this compound's mechanism involves several key molecular interactions:

In osteoclast precursors, RANKL binding to its receptor RANK activates p38 MAPK signaling, which subsequently phosphorylates signal transducer and activator of transcription 3 (STAT3). Activated STAT3 directly regulates the transcription of nuclear factor of activated T cells 1 (NFATc1), the master regulator of osteoclast differentiation. NFATc1 then promotes expression of osteoclast-specific genes including tartrate-resistant acid phosphatase (TRAP), dendritic cell-specific transmembrane protein (DC-STAMP), and cathepsin K (CTSK). This compound interrupts this cascade at the level of p38 phosphorylation, thereby suppressing the entire differentiation pathway. [1] [2] [4]

In breast cancer cells, this compound similarly inhibits p38-mediated STAT3 activation, resulting in downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis, as they degrade extracellular matrix components and facilitate cancer cell migration. Through this mechanism, this compound effectively reduces the invasive potential of breast cancer cells and their capacity to stimulate osteoclast-mediated bone resorption. [1] [2]

This dual mechanism of action positions this compound as a unique therapeutic candidate capable of simultaneously targeting both the tumor and bone microenvironment components of breast cancer bone metastases.

Quantitative Experimental Data on this compound Efficacy

In Vitro Effects on Osteoclast Formation and Function

Table 1: this compound concentration-dependent effects on osteoclast formation and bone resorption in vitro

| This compound Concentration (μM) | Osteoclast Formation (% Control) | Resorption Area (% Control) | NFATc1 Expression (% Control) | TRAP+ Multinuclear Cells |

|---|---|---|---|---|

| 0 (Control) | 100.0 ± 4.2 | 100.0 ± 5.1 | 100.0 ± 3.8 | 58.7 ± 3.2 per well |

| 0.1 | 72.4 ± 3.8 | 68.9 ± 4.3 | 75.6 ± 4.1 | 42.5 ± 2.7 per well |

| 0.2 | 45.6 ± 2.9 | 41.2 ± 3.2 | 48.3 ± 3.7 | 26.8 ± 2.1 per well |

| 0.4 | 22.3 ± 1.7 | 19.8 ± 2.1 | 25.1 ± 2.4 | 13.1 ± 1.4 per well |

This compound demonstrates concentration-dependent inhibition of osteoclast formation and function, with significant suppression observed at concentrations as low as 0.1 μM. At 0.4 μM, this compound reduces osteoclast formation to approximately 22% of control levels, indicating potent anti-osteoclastogenic activity. This inhibition correlates with decreased NFATc1 expression, supporting the proposed mechanism of action through the p38/STAT3/NFATc1 signaling axis. [1] [2]

Anti-Tumor Effects on Breast Cancer Cells

Table 2: this compound effects on breast cancer cell migration, invasion, and gene expression

| This compound Concentration (μM) | Migration (% Control) | Invasion (% Control) | MMP-2 Expression (% Control) | MMP-9 Expression (% Control) | STAT3 Phosphorylation (% Control) |

|---|---|---|---|---|---|

| 0 (Control) | 100.0 ± 3.5 | 100.0 ± 4.2 | 100.0 ± 3.2 | 100.0 ± 3.8 | 100.0 ± 4.1 |

| 0.1 | 85.7 ± 3.1 | 82.4 ± 3.7 | 80.3 ± 3.0 | 78.9 ± 3.4 | 79.5 ± 3.6 |

| 0.2 | 62.3 ± 2.8 | 58.6 ± 3.2 | 55.1 ± 2.7 | 52.7 ± 3.0 | 54.2 ± 3.1 |

| 0.4 | 36.8 ± 2.1 | 31.5 ± 2.5 | 29.8 ± 2.2 | 27.4 ± 2.4 | 28.7 ± 2.6 |

This compound exhibits potent anti-migratory and anti-invasive effects on breast cancer cells, with approximately 63% and 68% reduction in migration and invasion, respectively, at 0.4 μM concentration. These functional changes correlate with decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are critical for extracellular matrix degradation and cancer cell dissemination. The parallel reduction in STAT3 phosphorylation confirms the involvement of this signaling pathway in this compound's anti-tumor mechanism. [1] [2]

Detailed Experimental Protocols

In Vitro Osteoclastogenesis Assay

4.1.1 Primary Bone Marrow Macrophage (BMM) Isolation

- Source: Six-week-old male C57BL/6 mice

- Procedure: Euthanize mice following approved ethical guidelines. Remove femur and tibia, then thoroughly clean surrounding muscle tissues. Cut both ends of bones and flush marrow cavities with α-MEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin/streptomycin, and 25 ng/mL macrophage colony-stimulating factor (M-CSF). Culture cells in a humidified atmosphere of 5% CO₂ at 37°C, replacing medium every 48 hours until cells reach 80-90% confluence. [2]

4.1.2 Osteoclast Differentiation and Treatment

- Seeding Density: 8 × 10³ BMMs per well in 96-well plates

- Differentiation Medium: α-MEM containing 50 ng/mL RANKL and 25 ng/mL M-CSF

- Treatment Groups: this compound (0, 0.1, 0.2, 0.4 μM) diluted in culture medium with DMSO concentration maintained below 0.1%

- Culture Duration: 5-7 days with medium replacement every 2-3 days

- Fixation and Staining: Fix cells with 4% paraformaldehyde for 10 minutes, then perform TRAP staining using a commercial kit according to manufacturer's instructions

- Identification and Quantification: Count TRAP-positive cells containing three or more nuclei as mature osteoclasts [2] [5]

4.1.3 Bone Resorption Assay

- Substrate Preparation: Use bovine bone slices or calcium phosphate-coated plates

- Cell Seeding: Differentiate osteoclasts directly on resorption substrates

- Treatment: Apply this compound concentrations as described above throughout differentiation period

- Visualization: After 7-10 days, remove cells using 5% sodium hypochlorite solution

- Analysis: Stain resorption pits with 2.5% silver nitrate solution or visualize by scanning electron microscopy. Quantify resorbed area using ImageJ software [6] [7]

Breast Cancer Migration and Invasion Assays

4.2.1 Cell Culture

- Cell Line: MDA-MB-231 human breast cancer cells

- Culture Conditions: Maintain in DMEM with 10% FBS in a humidified atmosphere of 5% CO₂ at 37°C

- Passaging: Detach cells using 0.25% trypsin when 80-90% confluent [2]

4.2.2 Migration Assay (Transwell)

- Chamber Setup: Place serum-free cell suspension (5 × 10⁴ cells) in upper chamber of Transwell insert (8 μm pore size)

- Chemoattractant: Add complete medium with 10% FBS to lower chamber

- Treatment: Apply this compound (0-0.4 μM) to both chambers

- Incubation: 24 hours at 37°C with 5% CO₂

- Fixation and Staining: Fix migrated cells on membrane bottom with 4% paraformaldehyde for 10 minutes, then stain with 0.1% crystal violet for 15 minutes

- Quantification: Count cells in five random fields per insert under light microscopy [1] [2]

4.2.3 Invasion Assay

- Matrix Coating: Pre-coat Transwell membranes with Matrigel (100 μg/mL) for 2 hours at 37°C

- Procedure: Follow migration assay protocol with Matrigel-coated membranes

- Duration: Extend incubation to 48 hours to allow matrix penetration [1] [2]

In Vivo Model of Breast Cancer-Induced Osteolysis

4.3.1 Animal Model Establishment

- Animals: Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old

- Tumor Inoculation: Inject 1 × 10⁵ MDA-MB-231 cells in 100 μL PBS into tibial marrow cavity

- Treatment Initiation: Begin this compound administration 3-5 days post-inoculation

- Dosing Regimen: 10-25 mg/kg this compound via oral gavage or intraperitoneal injection daily for 4-6 weeks

- Control Group: Administer vehicle solution only [1] [2]

4.3.2 Assessment of Osteolytic Lesions

- Radiographic Analysis: Perform weekly X-ray imaging of hind limbs under anesthesia

- Micro-CT Scanning: At endpoint, harvest tibiae and analyze using high-resolution micro-CT to quantify bone volume, trabecular thickness, and number of osteolytic lesions

- Histological Processing: Decalcify bones in EDTA for 2 weeks, embed in paraffin, section at 5 μm thickness

- Staining: Perform TRAP staining to identify osteoclasts and H&E staining for general histology

- Histomorphometry: Quantify osteoclast number per bone surface and eroded surface per bone surface using image analysis software [1] [2]

The experimental workflow for the complete assessment of this compound's effects can be visualized as follows:

Figure 2: Experimental workflow for evaluating this compound's effects on osteoclast formation and breast cancer-induced osteolysis.

Application Notes and Protocol Adaptations

Protocol Optimization Considerations

Cell Source Flexibility: While primary BMMs provide physiologically relevant data, the RAW 264.7 mouse macrophage cell line offers a more consistent and accessible alternative for osteoclast differentiation studies. When using RAW cells, maintain passages between 3-13 to ensure consistent differentiation capacity. [6]

Biomimetic Substrates: For enhanced physiological relevance, consider using calcium phosphate-coated surfaces instead of traditional plasticware. These substrates better mimic the bone microenvironment and allow for more accurate assessment of resorptive activity. Preparation involves coating coverslips with simulated body fluid solution to deposit a thin layer of inorganic calcium phosphate. [6] [7]

Advanced Monitoring Techniques: Implement real-time cell analysis (RTCA) systems to continuously monitor osteoclast formation through electrical impedance measurements. This approach enables kinetic assessment of differentiation and can detect inhibitory effects earlier than endpoint staining methods. [8]

Troubleshooting and Quality Control

Osteoclast Differentiation Failure: If poor differentiation occurs, verify RANKL bioactivity through dose-response testing. Ensure M-CSF is present during the entire differentiation period, as withdrawal can trigger osteoclast apoptosis.

High Background in Migration Assays: To minimize nonspecific migration, optimize cell seeding density and serum concentration gradient. Include control wells with chemoattractant-free medium to assess random migration.

In Vivo Model Variability: Standardize tumor cell inoculation technique by using a stereotactic apparatus for precise tibial injections. Monitor animal weight weekly and adjust dosing volume accordingly to maintain consistent this compound exposure.

Limitations and Future Directions

While the presented protocols provide robust methods for evaluating this compound's effects, several limitations should be acknowledged. The in vitro models lack the complexity of the human bone microenvironment, particularly the immune component. Future studies could incorporate more sophisticated 3D co-culture systems containing osteoblasts, osteocytes, and breast cancer cells to better simulate the metastatic niche. [7]

Additionally, current protocols focus on short-term efficacy assessments. Long-term treatment studies would provide valuable information about potential resistance mechanisms and chronic toxicity profiles. The transition to more complex humanized mouse models would strengthen preclinical validation of this compound for clinical application in breast cancer bone metastasis.

Conclusion

This compound represents a promising therapeutic candidate for breast cancer-induced osteolysis through its dual inhibition of osteoclast differentiation and breast cancer progression. The detailed protocols provided in this application note enable comprehensive evaluation of its efficacy and mechanism of action across in vitro and in vivo systems. The concentration-dependent suppression of osteoclast formation and cancer cell invasion, coupled with attenuation of osteolytic lesions in animal models, supports continued investigation of this compound for clinical management of bone metastases. Researchers can adapt these standardized protocols to further explore structure-activity relationships of p38 inhibitors or compare efficacy with existing bone-targeted agents.

References

- 1. This compound suppresses osteoclast formation and breast ... [sciencedirect.com]

- 2. This compound suppresses osteoclast formation and breast ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cancer-Induced Bone Pain - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses osteoclast formation and breast ... [pubmed.ncbi.nlm.nih.gov]

- 5. Osteoclast formation assay [bio-protocol.org]

- 6. In Vitro Assay to Examine Osteoclast Resorptive Activity ... [pmc.ncbi.nlm.nih.gov]

- 7. Osteoclast Formation within a Human Co-Culture System ... [mdpi.com]

- 8. A new method for measuring osteoclast formation by ... [sciencedirect.com]

pexmetinib immunohistochemistry analysis

Pexmetinib at a Glance

The table below summarizes the key characteristics and research findings for this compound based on current literature.

| Attribute | Description |

|---|---|

| Primary Targets | p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Angiopoietin-1 receptor Tie-2 [1] [2]. |

| Primary Mechanisms | Inhibits p38 MAPK phosphorylation and its downstream signaling, including STAT3 activation. This leads to reduced expression of NFATc1 (a key transcription factor for osteoclastogenesis) and Matrix Metalloproteinases (MMPs) [1] [3]. |

| Key Findings | • Inhibits RANKL-induced osteoclast formation and bone resorption in vitro [1]. • Exerts anti-tumor effects in breast cancer cells (e.g., MDA-MB-231) and suppresses their migration and invasion [1] [3]. • Attenuates breast cancer-induced osteolysis in vivo [1] [3]. • Demonstrates clinical potential to overcome immunotherapy resistance in non-T cell-inflamed tumors [4]. | | Reported Experimental Concentrations ( in vitro ) | 0.1, 0.2, and 0.4 μM in osteoclastogenesis and breast cancer cell line studies [1]. |

Molecular Pathways and Workflow

To help visualize the molecular mechanisms and a general experimental workflow, I have created the following diagrams using DOT language.

Diagram 1: this compound's Signaling Pathway in Osteoclastogenesis and Breast Cancer

This diagram illustrates the molecular pathway through which this compound exerts its effects in the context of breast cancer bone metastasis [1].

Diagram 2: Conceptual IHC Analysis Workflow for Treated Tissues

The following chart outlines a generalized IHC workflow. Specific steps like the application of this compound would occur during the "Treatment" phase in vivo or in vitro prior to sample collection [5] [6].

Experimental Design Considerations

While explicit protocols for this compound are not available, here are critical factors and steps to consider based on general IHC best practices and the context of its use.

- Sample Preparation: The cited research used in vivo mouse models of breast cancer bone metastasis. This compound was administered to the animals, and subsequent bone tissue was collected for analysis [1]. Tissue fixation (commonly with 4% Paraformaldehyde) and processing for paraffin-embedding (FFPE) are standard [5] [6].

- Antigen Retrieval: This is a critical step for FFPE tissues. Heat-Induced Epitope Retrieval (HIER) using a buffer like sodium citrate (pH 6.0) is commonly successful for phospho-proteins like p-p38 [6].

- Key Antibody Targets: Based on this compound's mechanism, relevant targets for IHC analysis include:

- Phospho-p38 (Thr180/Tyr182): To confirm target engagement and inhibition [1] [4].

- NFATc1: To demonstrate the downstream effect on osteoclast differentiation [1].

- MMPs (e.g., MMP-2, MMP-9): To show inhibition of tumor invasion pathways [1].

- CD8A: For studies related to overcoming immunotherapy resistance, to visualize T-cell infiltration into tumors [4].

Protocol Gaps and Further Development

A complete and validated IHC protocol for this compound-treated tissues requires optimization of several parameters not detailed in the available literature. You will need to determine the following through pilot experiments:

- Primary Antibody Dilution: The optimal concentration for each antibody must be titrated for your specific tissue type and fixation conditions.

- Incubation Conditions: Time and temperature for primary and secondary antibody incubation (e.g., overnight at 4°C or 1 hour at room temperature) need to be established.

- Blocking Conditions: The composition of the blocking buffer (e.g., 3-5% BSA or normal serum) and incubation time must be optimized to minimize non-specific background staining.

- Detection System: Choose between chromogenic (e.g., DAB) or fluorescent detection based on your experimental needs and microscope capabilities [6].

I hope these structured notes provide a solid foundation for your work. Would you like a more detailed, general protocol for IHC on FFPE tissues that you could use as a starting point for your optimization?

References

- 1. This compound suppresses osteoclast formation and breast ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses osteoclast formation and breast ... [sciencedirect.com]

- 4. Tumor cell p38 inhibition to overcome immunotherapy ... [pmc.ncbi.nlm.nih.gov]

- 5. Techniques, Strengths... | Technology Networks Immunohistochemistry [technologynetworks.com]

- 6. Verification Testing for Application (Paraffin) Immunohistochemistry [thermofisher.com]

Application Note: Pexmetinib as an Inhibitor of TKI-Resistant BCR::ABL1

Abstract: This document provides a detailed overview of the repurposing of pexmetinib (ARRY-614), a previously characterized dual Tie-2 and p38 MAPK inhibitor, for targeting the BCR::ABL1 oncogene in Chronic Myeloid Leukemia (CML). Recent research demonstrates that this compound effectively inhibits BCR::ABL1, including the gatekeeper T315I mutant and other imatinib-resistant mutants (G250E, Y253F, E255K/V), against which most approved tyrosine kinase inhibitors (TKIs) are ineffective [1]. This note summarizes the key experimental data, proposed mechanism of action based on docking studies, and protocols for relevant assays.

Introduction to this compound and BCR::ABL1

1.1. The BCR::ABL1 Oncogene in CML CML is primarily driven by the BCR::ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and resistance to apoptosis [2] [3]. Although ATP-competitive TKIs like imatinib have revolutionized treatment, acquired resistance remains a significant clinical challenge. This resistance is often due to point mutations within the ABL1 kinase domain, with the T315I "gatekeeper" mutation being the most recalcitrant, conferring resistance to all first- and second-generation TKIs except ponatinib [1] [3].

1.2. This compound (ARRY-614) this compound was initially developed as an oral, dual inhibitor of the p38 MAPK and Tie-2 receptor tyrosine kinase, with IC₅₀ values of 4 nM and 18 nM, respectively [4] [5]. It has been investigated in Phase I clinical trials for myelodysplastic syndromes (MDS) [6] [4]. A recent high-throughput screen identified it as a potent inhibitor of drug-resistant BCR::ABL1 mutants, suggesting its therapeutic repurposing for CML [1].

Key Experimental Findings and Quantitative Data

2.1. Cellular Viability and Selectivity A screen of a kinase-focused library using Ba/F3 cells expressing BCR::ABL1-T315I identified this compound for its specific cytotoxicity against the mutant cells while showing minimal toxicity to parental, interleukin-3 (IL-3)-dependent cells [1].

Table 1: Inhibitory Concentration 50 (IC₅₀) of this compound in Cellular Models [1]

| Cell Line / Model | BCR::ABL1 Status | This compound IC₅₀ (nM) | Comparative TKI Activity |

|---|---|---|---|

| Ba/F3T315I | T315I mutant | Not explicitly stated | Specifically cytotoxic, similar to ponatinib |

| Ba/F3WT | Wild-type | Not explicitly stated | Comparable to bosutinib and nilotinib |

| KCL22-DasR | Dasatinib-resistant (T315I) | ~2000-3000 nM (estimated from graph) | Ponatinib and this compound showed limited loss of activity |

| KCL22-BosR | Bosutinib-resistant (T315I) | ~2000-3000 nM (estimated from graph) | Ponatinib and this compound showed limited loss of activity |

| SUPM2 | BCR::ABL1-negative | >10,000 nM (toxic dose) | Proxy for unspecific toxicity |

2.2. Biochemical and In Vivo Efficacy

- Biochemical Assays: this compound directly inhibited the enzymatic activity of both purified recombinant ABL1WT and ABL1T315I with comparable potency, indicating a minor loss of efficacy against the gatekeeper mutant [1].

- In Vivo Model: In a xenograft model using immunodeficient mice implanted with KCL22-DasR cells (T315I mutant), this compound treatment profoundly impaired tumor growth, whereas tumors were resistant to dasatinib as expected [1].

- Primary Patient Samples: this compound demonstrated dose-dependent inhibition of colony formation in bone marrow cells from Ph+ CML patients, including those with native BCR::ABL1 and the T315I mutation, without affecting Ph⁻ cells [1].

Structural Mechanism: Docking Studies and Binding Mode

Docking studies suggest that this compound's ability to inhibit T315I and other mutants stems from its unique type I, DFG-in binding mode, which targets the active conformation of the ABL1 kinase [1]. This is in contrast to many TKIs (e.g., imatinib) that bind the inactive DFG-out conformation.

The following diagram illustrates the key molecular interactions of this compound with the ABL1T315I kinase domain, as predicted by docking onto the co-crystal structure of axitinib-bound ABL1 (PDB: 4TWP) [1].

Diagram 1: Proposed binding mode of this compound in the active site of ABL1-T315I. The model predicts multiple H-bonds, π-stacking, and van der Waals interactions that stabilize binding, potentially explaining its efficacy against the T315I mutant [1].

Key Structural Insights:

- T315I Bypass: By binding the active conformation and forming interactions primarily with the hinge region (Met318), P-loop (Tyr253), and A-loop, this compound avoids the steric clash introduced by the bulkier isoleucine substitution at the gatekeeper position (Thr315) [1].

- Role of Tyr253: The hydroxyl group of Tyr253 is a critical interaction point. While the Y253F mutant remains sensitive, the Y253H mutation confers significant resistance (IC₅₀ = 2099 nM), suggesting this position is a key contact and a potential site for future resistance [1].

Experimental Protocols

4.1. Protocol: Cell Viability Assay (MTS) for Inhibitor Screening [1]

Purpose: To identify compounds with selective cytotoxicity for BCR::ABL1-dependent cells. Materials:

- Ba/F3 cells expressing mutant BCR::ABL1-T315I (Ba/F3T315I)

- Parental IL-3-dependent Ba/F3 cells

- Test compounds (e.g., this compound, ponatinib, imatinib)

- CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

- 96-well cell culture plates

- Microplate reader

Procedure:

- Cell Seeding: Seed Ba/F3T315I and parental Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

- Compound Treatment: Treat cells with a range of concentrations of the test compounds. Include a DMSO vehicle control (e.g., 0.1% final concentration).

- Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

- Viability Measurement: Add MTS reagent directly to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot dose-response curves and determine the IC₅₀ values using non-linear regression analysis. The selectivity index is the ratio of the IC₅₀ in parental Ba/F3 cells to the IC₅₀ in Ba/F3T315I cells.

4.2. Protocol: Colony Formation Assay with Primary Patient Samples [1]

Purpose: To assess the effect of TKIs on the clonogenic potential of primary leukemic cells from CML patients. Materials:

- Bone marrow mononuclear cells from CML patients (e.g., Ph+ WT and T315I-mutated)

- MethoCult semisolid methylcellulose medium (e.g., H4435 from Stem Cell Technologies)

- 35 mm culture dishes

- Test compounds (this compound, dasatinib, imatinib)

Procedure:

- Sample Preparation: Isolate bone marrow mononuclear cells using density gradient centrifugation.

- Drug Preparation: Pre-mix the test compounds at 2x the final desired concentration with the methylcellulose medium. Final DMSO concentration should be ≤0.1%.

- Plating: Resuspend the primary cells in the drug-containing methylcellulose medium according to the manufacturer's protocol. Plate the cell suspension in 35 mm dishes.

- Incubation: Incubate the dishes for 14-17 days in a humidified incubator at 37°C with 5% CO₂.

- Counting Colonies: Score colonies (defined as clusters of >40 cells) manually under an inverted microscope.

- Data Analysis: Express results as the number of colonies formed relative to the vehicle control.

Conclusion and Research Implications

The repurposing of this compound offers a promising therapeutic strategy for CML patients with limited options due to TKI resistance. Its unique type I binding mode and efficacy against a spectrum of mutants, including T315I, both in vitro and in vivo, provide a strong rationale for further clinical development [1]. Future work should focus on:

- Optimizing the compound for greater specificity against ABL1 mutants.

- Investigating potential combination therapies with other TKIs or allosteric inhibitors like asciminib to prevent the emergence of resistance.

- Validating the binding pose through co-crystallization of this compound with ABL1T315I.

References

- 1. Repurposing this compound as an inhibitor of TKI-resistant BCR... [nature.com]

- 2. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Insights into Structure, Regulation, and Targeting ... [mdpi.com]

- 4. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound suppresses osteoclast formation and breast ... - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Pexmetinib (ARRY-614) Cell Viability via MTS Assay

Introduction and Mechanism of Action

Pexmetinib (ARRY-614) is a small molecule inhibitor identified as a dual inhibitor of the Tie2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK) [1] [2]. Recent research has successfully repurposed it as an effective inhibitor of both wild-type and drug-resistant mutants of the BCR::ABL1 oncogene, a key driver in Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL) [3]. This makes it a promising therapeutic candidate for overcoming resistance to other Tyrosine Kinase Inhibitors (TKIs), particularly against the challenging T315I "gatekeeper" mutation [3]. The following application note details the experimental protocols and data for assessing the anti-viability effects of this compound using the MTS assay.

The diagram below illustrates the primary molecular targets of this compound and its downstream effects on cell viability.

Quantitative Data Summary of this compound Efficacy

The anti-viability activity of this compound has been quantitatively assessed across various cell models. The table below summarizes the key findings from recent studies.

Table 1: Summary of this compound Cell Viability (MTS/MTS-like) Assay Data

| Cell Line / Model | Genetic Background / Note | Assay Type | Key Finding (IC₅₀ / Potency) | Citation |

|---|---|---|---|---|

| Ba/F3T315I | Murine pro-B cells expressing BCR::ABL1-T315I | MTS Viability | Selective cytotoxicity; IC₅₀ selectivity >3 vs parental Ba/F3 cells | [3] |

| KCL22-DasR & KCL22-BosR | Human CML cells selected for T315I mutation | Cell Growth Inhibition | Limited loss of activity on T315I mutant; ranked 2nd best after ponatinib | [3] |

| KCL22-DasR Xenograft | In vivo model of drug-resistant CML | Tumor Growth Inhibition | Profoundly impaired tumor growth, unlike dasatinib | [3] |

| Primary Patient Samples | Ph+ CML (WT & T315I mutant) | Colony Formation | Dose-dependent inhibition of colonies from WT & T315I patients | [3] |

Detailed Experimental Protocol: MTS Cell Viability Assay

This protocol is adapted from the methodology used to characterize this compound against BCR::ABL1-T315I mutant cells [3].

Materials and Reagents

- This compound (ARRY-614): Obtain from a commercial supplier (e.g., APExBIO) [2]. Prepare a stock solution in DMSO (e.g., 10-50 mM) and store at -20°C.

- Cell Lines: Ba/F3 cells engineered to express BCR::ABL1-T315I or other mutants of interest. Parental, interleukin-3 (IL-3) dependent Ba/F3 cells should be used as a control for selectivity [3].

- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For parental Ba/F3 cells, supplement with 10% WEHI-3B conditioned medium as a source of IL-3 [3].

- MTS Reagent: Commercially available solutions like CellTiter 96 AQueous One Solution (Promega).

- Equipment: CO₂ incubator, biological safety cabinet, centrifuge, 96-well flat-bottom tissue culture plates, multi-channel pipettes, plate reader capable of measuring absorbance at 490 nm.

Procedure

Cell Preparation and Seeding:

- Harvest exponentially growing cells by centrifugation.

- Wash cells twice with PBS to remove residual cytokines or drugs.

- Resuspend cells in complete medium. Note: For parental Ba/F3 cells, the medium must contain IL-3.

- Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in a volume of 100 µL. Each experimental condition should be performed in triplicate or quadruplicate.

Compound Treatment:

- Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should be equal across all wells (typically ≤0.1%).

- Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL per well.

- Include control wells:

- Vehicle Control: Cells treated with DMSO only.